5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is often formed through a Huisgen cycloaddition reaction between an azide and an alkyne
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the triazole intermediate.
Amination and Carboxamide Formation: The final steps involve the introduction of the amino group and the formation of the carboxamide moiety. These steps typically require the use of amine reagents and carboxylic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, triazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. This compound, with its unique substituents, may exhibit specific interactions with biological targets, making it a candidate for drug development.
Medicine
Medicinally, triazole compounds are known for their role as enzyme inhibitors, particularly in the inhibition of cytochrome P450 enzymes. This compound could be explored for its potential to inhibit specific enzymes involved in disease pathways.
Industry
Industrially, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could be utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-bromobenzyl)-N-(5-methyl-2-phenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
The uniqueness of 5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the bromobenzyl and chloromethylphenyl groups may confer distinct properties compared to other triazole derivatives, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(5-chloro-2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c1-10-2-7-13(19)8-14(10)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCXJOWUQZORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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